2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide
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Overview
Description
2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide is a complex organic compound with a unique structure. This compound is characterized by its octahydroisoquinoline core, which is substituted with a hydroxy group and a methoxyphenyl group. The presence of the N-(2-ethylhexyl)acetamide moiety further adds to its structural complexity. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the octahydroisoquinoline core, followed by the introduction of the hydroxy and methoxyphenyl groups. The final step involves the acylation of the amine group with 2-ethylhexyl acetic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxyphenyl group can be reduced to a phenol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and methoxyphenyl groups are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include those with an octahydroisoquinoline core and various substituents. Some examples are:
- 2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-acetamide
- 2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)propionamide These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C26H42N2O3 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C26H42N2O3/c1-4-6-9-20(5-2)18-27-24(29)19-28-17-16-26(30)15-8-7-10-23(26)25(28)21-11-13-22(31-3)14-12-21/h11-14,20,23,25,30H,4-10,15-19H2,1-3H3,(H,27,29) |
InChI Key |
HDWMZLOXEHLERX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)CN1CCC2(CCCCC2C1C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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